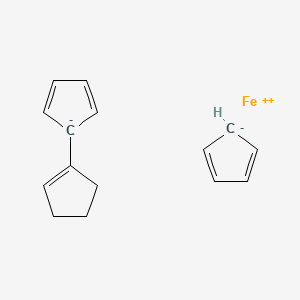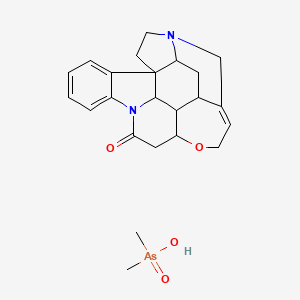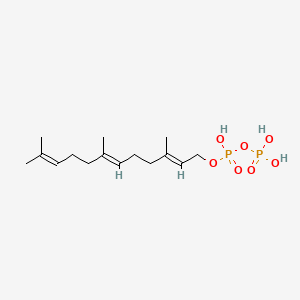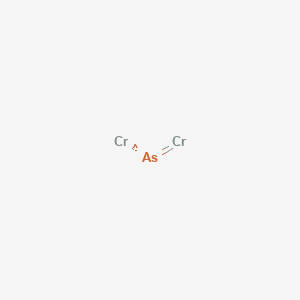
ヒ化クロム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium arsenide is a compound consisting of chromium and arsenic. It is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific fields. Chromium arsenide typically crystallizes in an orthorhombic structure and exhibits antiferromagnetic behavior at low temperatures .
科学的研究の応用
Chromium arsenide has several scientific research applications due to its unique properties:
作用機序
Target of Action
Chromium arsenide (CrAs) primarily targets the electronic band structure of materials. It is known to interact with the Cr d bands near the Fermi level . This interaction is crucial for understanding the compound’s properties and behavior.
Mode of Action
The mode of action of CrAs involves its interaction with the electronic band structure. By integrating out all low-lying arsenic degrees of freedom, an effective Hamiltonian model describing the Cr d bands near the Fermi level is derived . This interaction leads to changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound .
Biochemical Pathways
These include uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways involves a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that chromium, a component of cras, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics, but similar studies on CrAs are lacking .
Result of Action
The interaction of CrAs with the electronic band structure results in changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound . These changes can have significant effects at the molecular and cellular levels, potentially influencing the compound’s superconducting properties .
Action Environment
The action of CrAs can be influenced by various environmental factors. For instance, arsenic’s biogeochemical cycle can be affected by microorganisms, pH, and the presence of other elements such as iron, phosphorus, sulfur, and silicon . Understanding these factors is crucial for predicting the behavior of CrAs in different environments.
準備方法
Synthetic Routes and Reaction Conditions: Chromium arsenide can be synthesized by direct combination of elemental chromium and arsenic. The process involves heating a stoichiometric mixture of chromium and arsenic in a vacuum-sealed quartz tube at high temperatures (around 800°C) to prevent oxidation .
Industrial Production Methods: In industrial settings, high-purity chromium and arsenic are mixed and ground in a vacuum environment to avoid contamination. The mixture is then heated in quartz ampoules under an inert atmosphere, such as purified argon, to produce chromium arsenide .
化学反応の分析
Types of Reactions: Chromium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium arsenide can be oxidized using oxidizing agents like oxygen or hydrogen peroxide, leading to the formation of chromium oxides and arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas, which can convert chromium arsenide back to its elemental forms.
Major Products: The major products formed from these reactions include chromium oxides, arsenic oxides, and substituted compounds like chromium phosphide .
類似化合物との比較
Chromium arsenide can be compared with other arsenides and similar compounds:
Gallium arsenide: Unlike chromium arsenide, gallium arsenide is a well-known semiconductor with applications in electronics and photovoltaics.
Nickel arsenide: Nickel arsenide shares some structural similarities with chromium arsenide but differs in its magnetic properties.
Cadmium arsenide: Cadmium arsenide is another semiconductor with unique electronic properties, often studied for its topological characteristics.
Chromium arsenide stands out due to its combination of magnetic and electronic properties, making it a versatile compound for various advanced applications.
特性
CAS番号 |
12254-85-2 |
|---|---|
分子式 |
AsCr |
分子量 |
126.918 g/mol |
IUPAC名 |
arsenic;chromium |
InChI |
InChI=1S/As.Cr |
InChIキー |
OTJXRUHUGBSPCL-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr]=[As] |
正規SMILES |
[Cr].[As] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



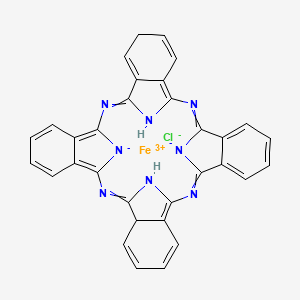
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)

